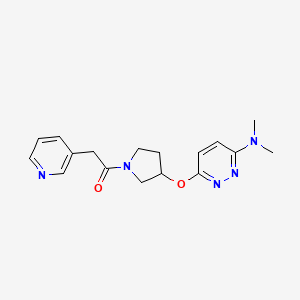
1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone is a useful research compound. Its molecular formula is C17H21N5O2 and its molecular weight is 327.388. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research on the synthesis of new pyridazinones, pyridazin-6-imines, and pyridines explores the reactions and potential applications of similar nitrogen-containing heterocycles. These compounds are synthesized through reactions involving key intermediates like propanal, leading to a variety of products with potential in material science and pharmaceuticals (Sayed, Khalil, Ahmed, & Raslan, 2002).
The structural analysis of mononuclear Re(I) complexes derived from similar heterocyclic compounds has provided insights into their coordination chemistry. These studies reveal how intramolecular hydrogen bonding influences molecular geometry, potentially affecting their reactivity and interaction with other molecules (Saldías et al., 2020).
Antimicrobial Applications
- Some nitrogen-containing heterocycles have been evaluated for their antimicrobial activity. For example, 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, a compound with a similar heterocyclic framework, showed significant antimicrobial activity, highlighting the potential of these molecules in developing new antimicrobial agents (Salimon, Salih, & Hussien, 2011).
Catalytic and Coordination Chemistry
The study of Re(I) complexes derived from pyrroline-pyrazolyl-pyridazine ligands has uncovered aspects of their molecular structure that may inform the design of catalysts and materials with specific electronic and optical properties. The detailed investigation of these complexes provides a foundation for understanding the relationship between structure and function in coordination compounds (Saldías et al., 2020).
Investigations into the synthesis and characterization of iron and cobalt dichloride complexes with heterocyclic ligands similar to the compound of interest have revealed their catalytic behavior toward ethylene reactivity. These studies offer insights into the application of these metal complexes in polymerization and oligomerization processes, with potential implications for industrial catalysis (Sun et al., 2007).
Propiedades
IUPAC Name |
1-[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-2-pyridin-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-21(2)15-5-6-16(20-19-15)24-14-7-9-22(12-14)17(23)10-13-4-3-8-18-11-13/h3-6,8,11,14H,7,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABLPGLDZXFCDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
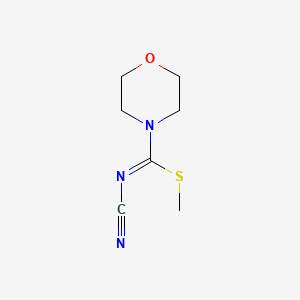
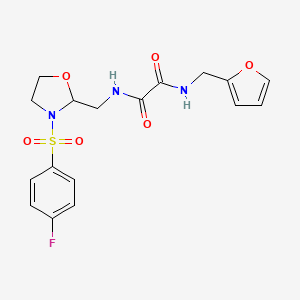
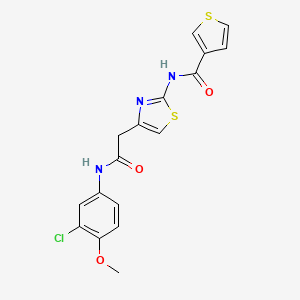
![1-(3,4-difluorophenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2808129.png)
![N-(3,5-dimethylphenyl)-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2808130.png)
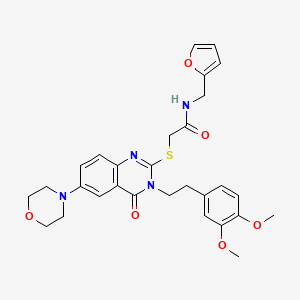
![4-Bromo-2-chloro-1-[(2-fluorophenyl)methoxy]benzene](/img/structure/B2808132.png)
![4-Boc-amino-1-(bromomethyl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B2808133.png)
![(1S,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carboxylic acid](/img/structure/B2808135.png)
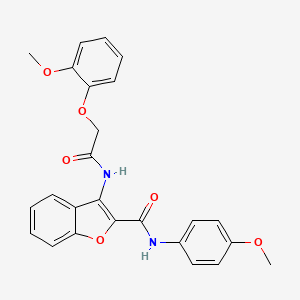
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2808138.png)

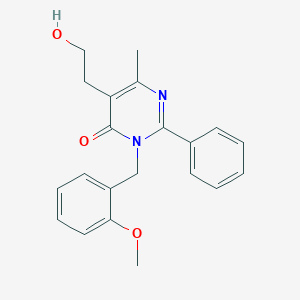
![2-{bicyclo[2.2.1]heptan-2-yl}-N-(1-cyanocyclobutyl)acetamide](/img/structure/B2808144.png)
